Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a morpholine ring, and a naphthofuran core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a naphthol derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthofuran intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an appropriate electrophilic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, leading to altered cellular functions.
Modulation of Gene Expression: It may influence the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
4-(2-Morpholin-4-yl-ethyl)-phenylamine: Similar in structure but lacks the naphthofuran core.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-benzothiazole: Contains a morpholine ring but has a different core structure.
3-(®-4-((® 6-(2 Bromo 4 fluorophenyl) 5-(ethoxycarbonyl) 2-(thiazolyl)methyl)-2,6-dimethylmorpholine: Shares some functional groups but has a different overall structure.
Properties
Molecular Formula |
C27H26FNO5 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H26FNO5/c1-3-33-27(31)21-16(2)34-26-20-7-5-4-6-19(20)25(30)23(22(21)26)24(29-12-14-32-15-13-29)17-8-10-18(28)11-9-17/h4-11,24,30H,3,12-15H2,1-2H3 |
InChI Key |
JSMIYSANCKIMND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)F)N5CCOCC5)C |
Origin of Product |
United States |
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